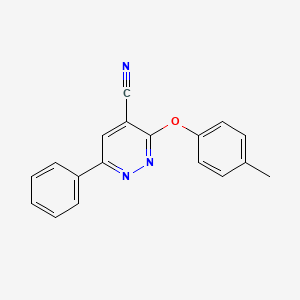

3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)-6-phenylpyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c1-13-7-9-16(10-8-13)22-18-15(12-19)11-17(20-21-18)14-5-3-2-4-6-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXKRPQOYAKGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile typically involves the reaction of 4-methylphenol with a suitable pyridazine derivative. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours . Another method involves the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents such as sodium hydride, hydrogen bromide, and boron tribromide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridazine derivatives differ in substituent patterns, which critically affect their physicochemical and biological properties. Key analogs include:

3-((4-Chlorophenyl)sulfanyl)-6-phenylpyridazine-4-carbonitrile ()

- Substituents : 4-Chlorophenylthio (position 3), phenyl (position 6), carbonitrile (position 4).

- Key Differences: The sulfur atom in the sulfanyl group may increase hydrogen-bonding capacity compared to the methylphenoxy oxygen.

- Physical Properties: No density or pKa data reported, but the sulfur atom likely reduces solubility in polar solvents compared to oxygen-based substituents .

6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile ()

- Substituents: 3-Trifluoromethylphenoxy (position 3), phenyl (position 6), carbonitrile (position 4).

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, which could enhance thermal stability and resistance to oxidation. This substituent may also improve blood-brain barrier penetration for CNS-targeted applications.

- Synthesis: Not detailed, but similar analogs often employ nucleophilic aromatic substitution or Ullmann-type couplings for phenoxy group introduction .

4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile ()

- Substituents : Chlorine (position 4), 4-methylphenyl (position 1), oxo (position 6), carbonitrile (position 3).

- The oxo group enables keto-enol tautomerism, which could influence hydrogen-bonding patterns.

- Physical Properties : Density = 1.31 g/cm³, predicted pKa = -3.30 (highly acidic due to the oxo and carbonitrile groups) .

Data Table: Key Comparisons

Biological Activity

3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- IUPAC Name : this compound

- Molecular Formula : C18H16N3O

- CAS Number : 338752-71-9

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Antiviral effects, particularly against hepatitis B virus (HBV).

- Anticancer properties through the inhibition of cell proliferation.

- Potential applications in agricultural chemistry as herbicides.

Target Sites

The compound interacts with various biological targets, including:

- Nucleos(t)ide-resistant HBV variants : Similar compounds have shown effectiveness in inhibiting these variants through direct viral replication interference.

- Cellular Kinases : The pyridazine moiety may influence kinase activity, which is crucial in cancer cell signaling pathways .

Biochemical Pathways

This compound may affect several biochemical pathways:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound may promote apoptosis in malignant cells through mitochondrial pathway activation.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests:

- Absorption : Generally well absorbed when administered orally.

- Distribution : Capable of crossing the blood-brain barrier, indicating potential central nervous system effects.

- Metabolism and Excretion : Primarily metabolized in the liver with renal excretion of metabolites.

Antiviral Activity

A study demonstrated that derivatives of pyridazine exhibited significant antiviral activity against HBV. For instance, compounds structurally related to this compound showed a reduction in viral load in infected models.

Anticancer Potential

Research on similar pyridazine derivatives has indicated their ability to inhibit tumor growth in various cancer cell lines. A notable study reported that a related compound reduced proliferation rates by up to 70% in human breast cancer cells .

Herbicidal Applications

In agricultural research, pyridazine derivatives have been tested for their herbicidal properties. A formulation containing related compounds demonstrated effective weed control with minimal phytotoxicity to crops, suggesting a promising application in sustainable agriculture .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 3-(4-Methylphenoxy)-6-phenylpyridazine-4-carbonitrile?

Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. A representative approach involves:

Pyridazine Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or cyanocarbonyl intermediates under reflux in ethanol or acetonitrile .

Functionalization: Introduction of the 4-methylphenoxy group via nucleophilic aromatic substitution (SNAr) using potassium carbonate as a base in DMF at 80–100°C .

Cyano Group Installation: Treatment with cyanating agents (e.g., CuCN or KCN) under inert atmosphere .

Optimization Tip: Ionic liquids like [bmim][BF4] can enhance reaction efficiency and yield (e.g., 93% yield reported in ethanol-based synthesis) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR (DMSO-d6 or CDCl3) confirm substituent positions via characteristic shifts (e.g., pyridazine ring protons at δ 7.2–8.5 ppm; nitrile C≡N at ~115 ppm) .

- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves molecular geometry. SHELXL refinement (R factor < 0.05) validates bond lengths (e.g., C≡N: 1.14–1.16 Å) and torsion angles .

- Mass Spectrometry: ESI-MS (m/z [M+H]+) confirms molecular weight, with fragmentation patterns indicating stability of the pyridazine core .

Q. What chemical reactions are feasible for modifying its structure?

Methodological Answer:

- Nucleophilic Substitution: The 4-methylphenoxy group can be replaced by amines or thiols under acidic conditions .

- Oxidation: The pyridazine ring undergoes oxidation with KMnO4 to form carboxylic acid derivatives .

- Cross-Coupling: Suzuki-Miyaura coupling (Pd catalysis) introduces aryl groups at the phenyl ring .

Advanced Research Questions

Q. How can crystallographic disorder in its structure be resolved using SHELX?

Methodological Answer:

Q. How do hydrogen-bonding patterns influence its solid-state packing?

Methodological Answer:

Q. How can computational methods predict its reactivity and bioactivity?

Methodological Answer:

- DFT Calculations (Gaussian/B3LYP): Optimize geometry and compute frontier orbitals (HOMO-LUMO gap ~4.5 eV indicates moderate reactivity) .

- Molecular Docking (AutoDock Vina): Dock into kinase targets (e.g., EGFR) using PyMOL. Key interactions: nitrile with Lys721 (binding affinity ≤ −8.5 kcal/mol) .

- SAR Studies: Compare with analogs (e.g., 4-fluorophenyl derivatives) to correlate substituents with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.